molecular formula C16H16O5 B8638281 Benzo[1,3]dioxol-5-yl-(3,5-dimethoxy-phenyl)-methanol

Benzo[1,3]dioxol-5-yl-(3,5-dimethoxy-phenyl)-methanol

Cat. No. B8638281
M. Wt: 288.29 g/mol
InChI Key: COAUGSGJFIRBFV-UHFFFAOYSA-N
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Patent
US07312241B2

Procedure details

1-Bromo-3,5-dimethoxybenzene (0.47 g, 3.14 mmol), benzo[1,3]dioxole-5-carbaldehyde (0.75 g, 3.46 mmol), and n-butyl lithium (1.38 ml, 3.46 mmol) were treated in the same manner as described above for the synthesis of (2,3-dihydrobenzo[1,4]dioxin-6-yl)-(3,5-dimethoxyphenyl)methanol. The crude was purified via flash column chromatography (5% EtOAc in hexane gradient to 30% EtOAc in hexane in about 40 min.) to give Benzo[1,3]dioxol-5-yl-(3,5-dimethoxy-phenyl)-methanol as an off-white oil (0.73 g, 81%): 1HNMR (CDCl3) 6.87-6.83 (m, 2H, Ar), 6.77-6.74 (m, 1H, Ar), 6.53 (d, J=2 Hz, 2H, Ar), 6.36 (t, J=2 Hz, 1H), 5.93 (m, 2H, CH2), 5.68 (d, J=3 Hz, 1H, CHOH), 3.77 (s, 6H, 2OCH3), 2.15 (d, J=3 Hz, 1H, OH). The product was carried over to the next step.
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1.38 mL
Type
reactant
Reaction Step One
Name
(2,3-dihydrobenzo[1,4]dioxin-6-yl)-(3,5-dimethoxyphenyl)methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrC1C=C(OC)C=C(OC)C=1.O1C2C=CC(C=O)=CC=2OC1.C([Li])CCC.[O:28]1[C:33]2[CH:34]=[CH:35][C:36]([CH:38]([C:40]3[CH:45]=[C:44]([O:46][CH3:47])[CH:43]=[C:42]([O:48][CH3:49])[CH:41]=3)[OH:39])=[CH:37][C:32]=2[O:31][CH2:30]C1>>[O:28]1[C:33]2[CH:34]=[CH:35][C:36]([CH:38]([C:40]3[CH:45]=[C:44]([O:46][CH3:47])[CH:43]=[C:42]([O:48][CH3:49])[CH:41]=3)[OH:39])=[CH:37][C:32]=2[O:31][CH2:30]1

Inputs

Step One
Name
Quantity
0.47 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)OC)OC
Name
Quantity
0.75 g
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C=O
Name
Quantity
1.38 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
(2,3-dihydrobenzo[1,4]dioxin-6-yl)-(3,5-dimethoxyphenyl)methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC2=C1C=CC(=C2)C(O)C2=CC(=CC(=C2)OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude was purified via flash column chromatography (5% EtOAc in hexane gradient to 30% EtOAc in hexane in about 40 min.)
Duration
40 min

Outcomes

Product
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C(O)C2=CC(=CC(=C2)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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